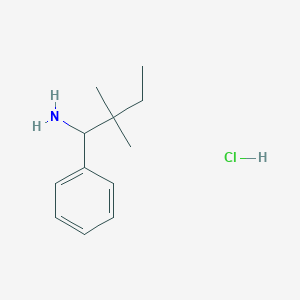

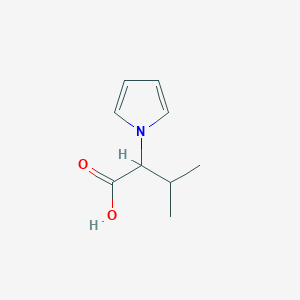

![molecular formula C8H15NO B2607393 1-Oxaspiro[4.4]nonan-4-amine CAS No. 1784613-12-2](/img/structure/B2607393.png)

1-Oxaspiro[4.4]nonan-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Oxaspiro[4.4]nonan-4-amine is a compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C8H15NO/c9-7-3-6-10-8(7)4-1-2-5-8/h7H,1-6,9H2 . The Canonical SMILES representation is C1CCC2(C1)C(CCO2)N . Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 35.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 141.115364102 g/mol .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Hazardous Compounds

Advanced Oxidation Processes (AOPs) are highly effective in mineralizing nitrogen-containing compounds, such as amines, improving overall water treatment efficacy. AOPs, including ozone and Fenton processes, show promising results in degrading a variety of nitrogen-containing compounds by targeting the nitrogen atoms for oxidation. These processes are sensitive to pH, and their mechanisms vary accordingly, highlighting the importance of optimizing conditions for maximum degradation efficiency (Bhat & Gogate, 2021).

Utilization of Mu-Opioid Receptor Biased Agonists

The novel mu-opioid receptor agonist Oliceridine, which features a structure including the oxaspiro[4.5]decan ring, selectively activates G protein and β-arrestin signaling pathways. This specificity may produce therapeutic analgesic effects with reduced adverse effects compared to traditional MOR agonists. Oliceridine exemplifies the potential of structurally unique agonists in developing novel analgesic therapies with improved safety profiles (Urits et al., 2019).

PFAS Removal with Amine-Functionalized Sorbents

Amine-containing sorbents offer innovative solutions for the control of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in water treatment. The efficiency of PFAS removal by these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. Designing next-generation sorbents by understanding these interactions could significantly enhance PFAS removal from municipal water and wastewater (Ateia et al., 2019).

Biogenic Amines in Fish and Nitrosamine Formation

Biogenic amines in fish, such as histamine, cadaverine, and putrescine, are critical for food safety and quality. The interaction of amines in fish with nitrosating agents can lead to the formation of nitrosamines, potentially harmful compounds. Understanding these interactions is essential for ensuring the safety of fish products and preventing scombroid poisoning (Bulushi et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-oxaspiro[4.4]nonan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-7-3-6-10-8(7)4-1-2-5-8/h7H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUXLLOXLHVXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(CCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2607310.png)

![N-(4-isopropylphenyl)-2-methyl-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2607311.png)

![1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2607314.png)

![N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2607315.png)

![N-(2,3-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2607320.png)

![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)

![Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2607325.png)